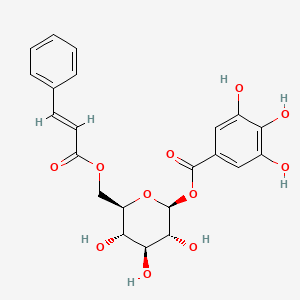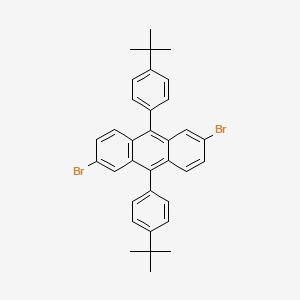
2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene
描述
2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene: is an organic compound with the molecular formula C34H32Br2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 6 positions, and two 4-tert-butylphenyl groups at the 9 and 10 positions. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene typically involves the bromination of 9,10-Bis(4-tert-Butylphenyl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. The product is then purified using techniques like recrystallization or column chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrogenated anthracene derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Major Products Formed:
- Substituted anthracene derivatives.
- Quinones and other oxygenated products.
- Hydrogenated anthracene derivatives .
科学研究应用
Chemistry: 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is used as a building block in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential in drug delivery systems and as fluorescent probes for biological imaging .
Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including transistors and sensors. Its stability and electronic properties make it a valuable component in the fabrication of high-performance electronic materials .
作用机制
The mechanism by which 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and tert-butylphenyl groups influences the compound’s electron distribution, making it an effective electron donor or acceptor in various chemical reactions. This property is crucial in its application in organic electronics, where it facilitates charge transport and light emission .
相似化合物的比较
9,10-Diphenylanthracene: Lacks the bromine atoms and tert-butyl groups, resulting in different electronic properties.
2,6-Dichloro-9,10-Bis(4-tert-Butylphenyl)anthracene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and electronic characteristics.
2,6-Dibromoanthracene: Lacks the tert-butylphenyl groups, affecting its solubility and electronic properties
Uniqueness: 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is unique due to the combination of bromine atoms and tert-butylphenyl groups, which confer distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science .
属性
IUPAC Name |
2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Br2/c1-33(2,3)23-11-7-21(8-12-23)31-27-17-15-26(36)20-30(27)32(28-18-16-25(35)19-29(28)31)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNXKVGTMVCYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=C(C=C5)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)
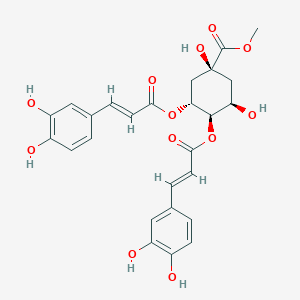
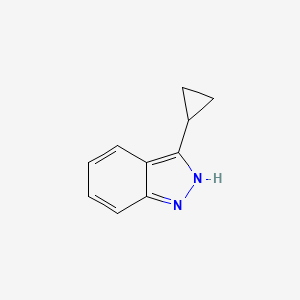
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)
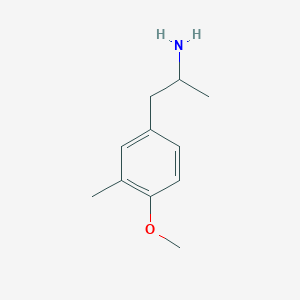
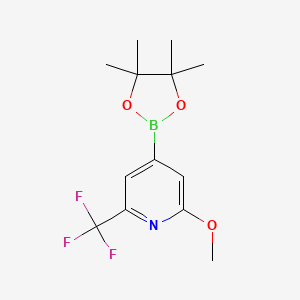
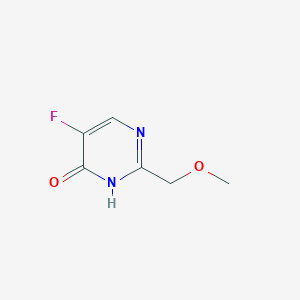
![9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3026843.png)
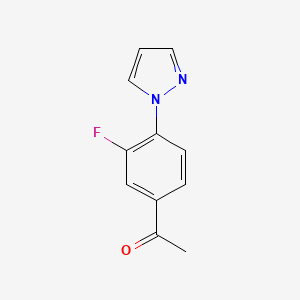
![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)
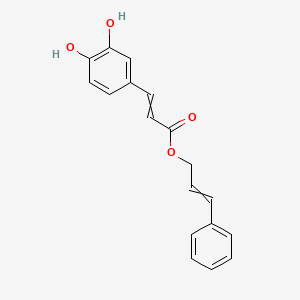
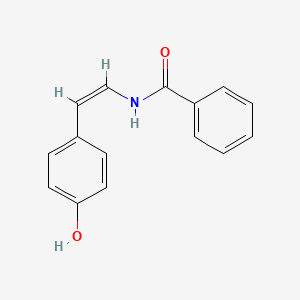
![N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide](/img/structure/B3026851.png)
